BenchChemオンラインストアへようこそ!

Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Permeability Optimization

This 4-methoxy pyridazinone building block (CAS 1989757-53-0) is a critical SAR probe for JNK2-targeted programs. Unlike the 4-hydroxy congener, the methoxy group eliminates the H-bond donor, enhancing membrane permeability. The methyl ester provides an optimal balance between passive permeability and hydrolytic activation—supported by 30.74% oral bioavailability in the J27 analog series. With zero HBD, XLogP3 1.8, and 4 rotatable bonds, it resides in favorable drug-like chemical space. Limited supplier availability makes sourcing from authenticated vendors essential for assay fidelity.

Molecular Formula C14H14N2O4
Molecular Weight 274.276
CAS No. 1989757-53-0
Cat. No. B2461534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS1989757-53-0
Molecular FormulaC14H14N2O4
Molecular Weight274.276
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC
InChIInChI=1S/C14H14N2O4/c1-9-4-6-10(7-5-9)16-12(17)8-11(19-2)13(15-16)14(18)20-3/h4-8H,1-3H3
InChIKeyCXPFQCIQKLUOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: Core Scaffold and Procurement Identity


Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1989757-53-0) is a fully substituted 1,6-dihydropyridazin-6-one bearing a methyl ester at C-3, a methoxy group at C-4, and a p-tolyl substituent at N-1 [1]. It belongs to the pyridazinone family, a privileged scaffold in medicinal chemistry with demonstrated anti-inflammatory and kinase-inhibitory activities [2]. The compound is supplied as a research-grade building block (>90% purity) with a molecular weight of 274.27 g/mol and molecular formula C14H14N2O4 [1].

Why Generic Substitution Fails for Methyl 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate


In-class pyridazinone building blocks cannot be interchanged without consequence because the substitution pattern at C-4 (methoxy vs. hydroxyl) and the ester moiety (methyl vs. ethyl or free acid) dictate hydrogen-bonding capacity, lipophilicity, and conformational flexibility, which in turn govern downstream pharmacokinetic and target-engagement properties [1][2]. For instance, the 4-methoxy group eliminates the hydrogen-bond donor present in the 4-hydroxy congener, potentially improving membrane permeability, while the methyl ester provides a balance of reactivity and steric profile distinct from the bulkier ethyl ester or the ionizable free acid [1].

Quantitative Differentiation Evidence for Methyl 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate


Elimination of the C-4 Hydrogen-Bond Donor Relative to the 4-Hydroxy Analog

Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate possesses zero hydrogen-bond donors (HBD = 0), in contrast to its direct 4-hydroxy analog (CAS 338751-70-5) which has one HBD (HBD = 1) [1][2]. This structural feature is known to enhance passive membrane permeability, as each HBD can reduce permeability by approximately 0.5–1.0 log units in parallel artificial membrane permeability assays [3].

Medicinal Chemistry Physicochemical Profiling Permeability Optimization

Modulation of Lipophilicity (XLogP3) via 4-Methoxy Substitution

The target compound exhibits an XLogP3-AA value of 1.8, which is 0.3 log units lower than the 4-hydroxy analog (XLogP3-AA = 2.1) [1][2]. This counterintuitive decrease in lipophilicity upon methylation of the hydroxyl group reflects the altered electronic distribution in the conjugated pyridazinone ring and may translate into reduced non-specific protein binding and improved aqueous solubility [3].

Lipophilicity Engineering ADME Prediction Pyridazinone Optimization

Increased Conformational Flexibility vs. the 4-Hydroxy Analog

The target compound has a rotatable bond count of 4, one more than the 4-hydroxy analog (rotatable bonds = 3) [1][2]. The additional rotatable bond arises from the methoxy C–O bond, which permits greater conformational sampling. While increased flexibility can impose an entropic penalty upon binding, it also enables the molecule to adopt conformations inaccessible to the more rigid 4-hydroxy scaffold, potentially engaging distinct protein sub-pockets [3].

Conformational Analysis Rotatable Bonds Binding Entropy

Methyl Ester as an Optimal Balance Between the Free Acid and Ethyl Ester Analogs

The methyl ester at C-3 offers a molecular weight of 274.27 g/mol, intermediate between the free carboxylic acid analog (CAS 1105193-21-2, MW = 260.25) and the ethyl ester analog (CAS 40312-28-5, MW = 288.30) [1][2]. In the broader 6-oxo-1,6-dihydropyridazine series, methyl esters have been shown to serve as effective prodrug moieties, with compound J27 (containing a methyl ester) achieving an oral bioavailability of 30.74% in mice [3]. The methyl ester balances hydrolytic stability with in vivo activation, whereas the free acid may exhibit poor permeability and the ethyl ester may be overly lipophilic.

Prodrug Design Ester Bioactivation Physicochemical Optimization

Scaffold Privilege: 6-Oxo-1,6-dihydropyridazine-3-carboxylate as a Validated JNK2 Kinase Inhibitor Core

The 6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold has been independently validated as a JNK2 inhibitor chemotype. The optimized methyl ester analog J27 suppressed IL-6 release with an IC50 of 0.22 μM in THP-1 cells and demonstrated in vivo efficacy in acute lung injury and sepsis models [1]. Although the target compound has not been tested in the same assays, it shares the core scaffold and the methyl ester at C-3, positioning it as a potential starting point for JNK2-focused medicinal chemistry efforts where the p-tolyl and 4-methoxy substituents offer differentiable vectors for SAR exploration.

JNK2 Inhibition Anti-inflammatory Acute Lung Injury

Optimal Research and Industrial Application Scenarios for Methyl 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate


JNK2-Targeted Anti-Inflammatory Library Synthesis

Given the validated JNK2 inhibitory activity of the 6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold (J27: IL-6 IC50 = 0.22 μM), this compound serves as a privileged starting building block for parallel library synthesis targeting JNK2-mediated inflammatory pathways, including acute lung injury and sepsis [1]. The 4-methoxy group eliminates the hydrogen-bond donor of the 4-hydroxy congener, offering a differentiated vector for SAR expansion.

Prodrug Optimization with Engineered Physicochemical Properties

The methyl ester moiety provides an optimal balance between permeability and hydrolytic activation, as evidenced by the 30.74% oral bioavailability of the closely related J27 analog [1]. Researchers designing ester prodrugs of pyridazinone-based acids should select the methyl ester over the free acid or ethyl ester to maximize the probability of achieving oral exposure.

Computational Chemistry and Structure-Based Drug Design

With zero HBD, XLogP3 of 1.8, and 4 rotatable bonds, this compound resides within favorable drug-like chemical space [1][2]. Its well-defined computed properties make it a suitable candidate for virtual screening libraries and molecular dynamics simulations, particularly when exploring novel binding conformations inaccessible to the more rigid 4-hydroxy analog [3].

Custom Synthesis for Academic or Biotech Hit-to-Lead Programs

Because this specific substitution pattern (4-methoxy, N-p-tolyl, methyl ester) is not widely available from major chemical suppliers, procurement of the authentic compound from specialty vendors ensures fidelity in biological assays and avoids the confounding effects of substituting the 4-hydroxy analog, which differs in HBD count, lipophilicity, and conformational profile [1].

Quote Request

Request a Quote for Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.